2-benzoyl-3-chloro-1H-phenalen-1-one
CAS No.: 214597-35-0
Cat. No.: VC4092530
Molecular Formula: C20H11ClO2
Molecular Weight: 318.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214597-35-0 |
|---|---|
| Molecular Formula | C20H11ClO2 |
| Molecular Weight | 318.8 g/mol |
| IUPAC Name | 2-benzoyl-3-chlorophenalen-1-one |
| Standard InChI | InChI=1S/C20H11ClO2/c21-18-14-10-4-8-12-9-5-11-15(16(12)14)20(23)17(18)19(22)13-6-2-1-3-7-13/h1-11H |
| Standard InChI Key | CUTDPQUHPIJCNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Introduction
Physicochemical Properties
2-Benzoyl-3-chloro-1H-phenalen-1-one exhibits the following properties :
| Property | Value |
|---|---|
| Molecular Weight | 318.75 g/mol |
| Density | 1.39 g/cm³ |
| Boiling Point | 492.6°C at 760 mmHg |
| Melting Point | Not explicitly reported |
| Flash Point | 206.5°C |
| LogP (XLogP3-AA) | 5.1 |
| Solubility | Low in water; soluble in DMSO |
The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems. The compound’s UV-Vis absorption spectrum (λₘₐₓ ~300–400 nm) aligns with extended conjugation, typical of phenalenones .
Chemical Reactivity and Functionalization
The reactivity of 2-benzoyl-3-chloro-1H-phenalen-1-one is governed by two key functional groups:
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Chlorine at C3: Undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides .
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Benzoyl group at C2: Participates in ketone-specific reactions, such as reductions to alcohols or condensations to form hydrazones .
Notably, the phenalenone core can engage in π-stacking interactions, enabling applications in supramolecular chemistry . Computational studies predict moderate electrophilicity at the carbonyl group (electrophilicity index ≈ 1.5 eV), facilitating reactions with nucleophiles .
Future Research Directions
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Biological Screening: Evaluate antimicrobial or anticancer activity given structural similarities to bioactive phenalenones .
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Materials Science: Investigate charge-transport properties for optoelectronic devices .
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Synthetic Optimization: Develop greener synthesis routes (e.g., catalytic chlorination) .
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